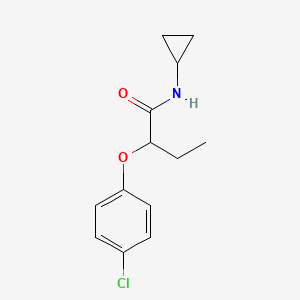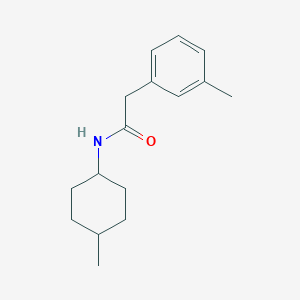
2-(4-chlorophenoxy)-N-cyclopropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-cyclopropylbutanamide, also known as CPP-115, is a compound that has been extensively studied for its potential use in the treatment of various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the regulation of GABA levels in the brain.
Mécanisme D'action
2-(4-chlorophenoxy)-N-cyclopropylbutanamide is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce seizures. Additionally, increased GABA levels have been shown to decrease drug-seeking behavior and have anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizures. Additionally, increased GABA levels have been shown to decrease drug-seeking behavior and have anxiolytic effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-cyclopropylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. Additionally, this compound has a favorable pharmacokinetic profile, making it suitable for use in animal models. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the high potency of this compound may lead to off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-cyclopropylbutanamide. One area of interest is the potential use of this compound in the treatment of epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with epilepsy. Another area of interest is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with addiction. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for use in other neurological disorders.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-cyclopropylbutanamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylbutyramide. The final product is obtained after purification using chromatography techniques. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-cyclopropylbutanamide has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizures. This compound has also been shown to decrease drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-12(13(16)15-10-5-6-10)17-11-7-3-9(14)4-8-11/h3-4,7-8,10,12H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKBKEXGCJZEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5413990.png)
![4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5413999.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B5414030.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)

![2-({4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5414059.png)
![1-{[(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5414064.png)

![7-(1,3-benzodioxol-5-yl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5414087.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)